![molecular formula C20H20N2O4S2 B2442698 N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1115871-47-0](/img/structure/B2442698.png)
N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, also known as MBMS, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBMS is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide belongs to a class of compounds that are synthesized for various research purposes. For example, compounds with similar structures, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and characterized for their potential applications, including in vitro cytotoxic activity against certain cell lines (Hassan, Hafez, & Osman, 2014). These synthetic routes and characterizations provide a foundation for understanding the chemical and physical properties of related compounds, including N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide.
Biological Activity
Similar thiophene-3-carboxamide derivatives have been studied for their biological activities, such as antibacterial and antifungal properties. These studies reveal the potential of thiophene-3-carboxamide derivatives in contributing to the development of new therapeutic agents with specific biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Material Science Applications
In material science, compounds with similar structures have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, which are significant for developing new materials with specific properties such as biocompatibility and degradability (Veld, Dijkstra, & Feijen, 1992). These applications are crucial in the fields of medical devices, environmentally friendly packaging materials, and more.
Photodynamic Therapy
Compounds containing methoxybenzyl and sulfonylamino groups have been explored for their photophysical and photochemical properties, making them potential candidates for applications in photodynamic therapy (PDT). For example, new zinc phthalocyanine compounds substituted with similar functional groups have shown promising results due to their high singlet oxygen quantum yield, which is essential for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Agents
Thiophene-carboxamide derivatives have also been investigated for their potential as anti-inflammatory agents by inhibiting cell adhesion molecules, which play a significant role in inflammation. Such studies contribute to the development of new therapeutic options for inflammatory diseases (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-9-4-3-5-10-17)18-11-12-27-19(18)20(23)21-14-15-7-6-8-16(13-15)26-2/h3-13H,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLSBQUPRXBQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2442615.png)
![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)
![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)
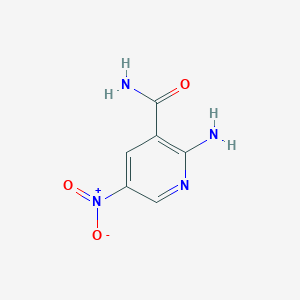
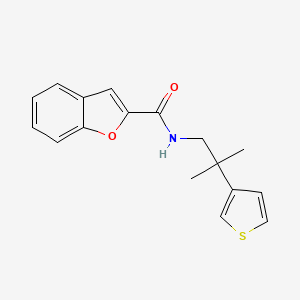
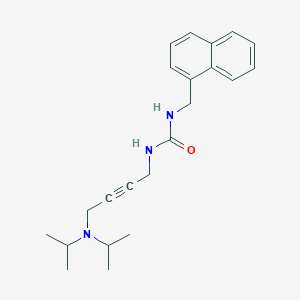
![2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2442624.png)
![Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B2442625.png)

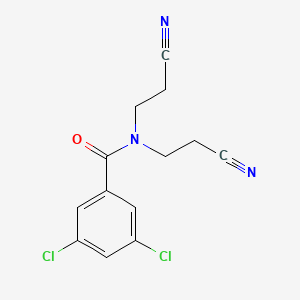
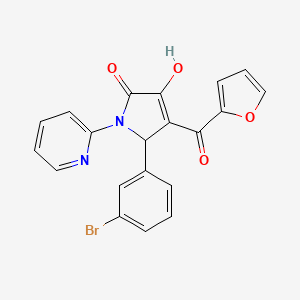
![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)
